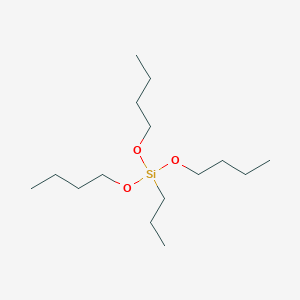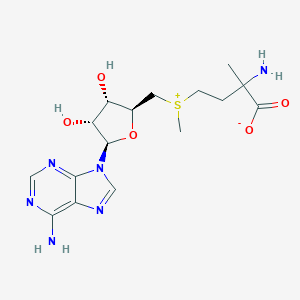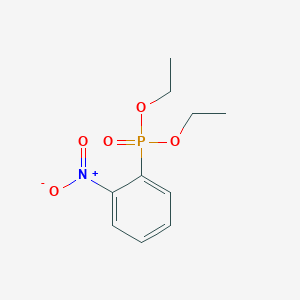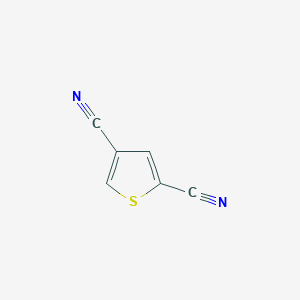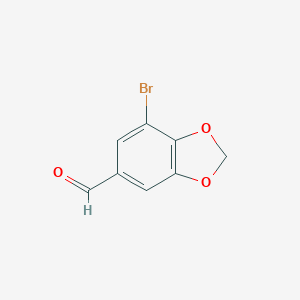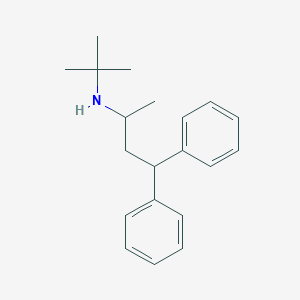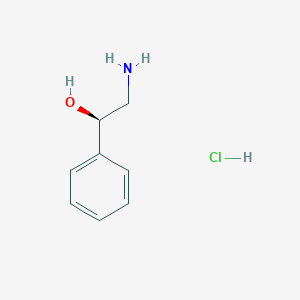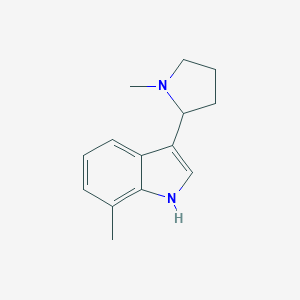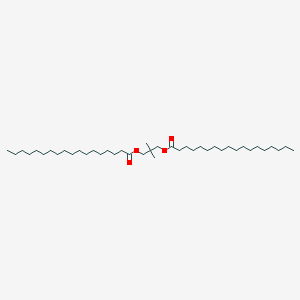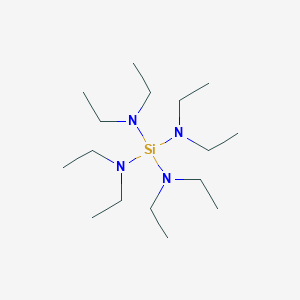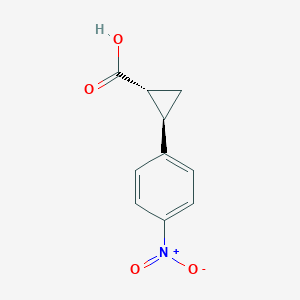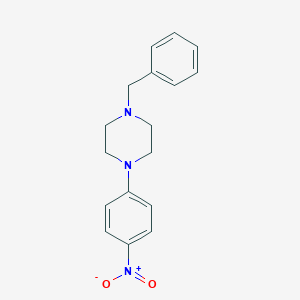
Sodium acetyl sulphate
Übersicht
Beschreibung
Sodium acetyl sulphate (SAS) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a chemical formula of C2H3NaO4S. SAS is commonly used as a reagent in various chemical reactions and has numerous applications in the field of biochemistry and molecular biology.
Wirkmechanismus
Sodium acetyl sulphate acts as a strong anionic surfactant and can disrupt the structure of biological membranes. It can also alter the surface charge of proteins and other macromolecules, leading to changes in their conformation and function.
Biochemical and Physiological Effects:
Sodium acetyl sulphate has been shown to have a wide range of biochemical and physiological effects. It can inhibit the activity of enzymes such as cholinesterase and acetylcholinesterase, and can also affect the function of ion channels and receptors. Sodium acetyl sulphate has also been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Sodium acetyl sulphate in lab experiments is its high solubility in water, which makes it easy to prepare solutions and buffers. Sodium acetyl sulphate is also relatively inexpensive and readily available. However, Sodium acetyl sulphate can be toxic and should be handled with care. It can also interfere with certain assays and experiments, and its effects on biological systems can be difficult to predict.
Zukünftige Richtungen
There are numerous future directions for research on Sodium acetyl sulphate. One area of interest is the development of new methods for the synthesis of Sodium acetyl sulphate and related compounds. Another area of research is the investigation of the mechanisms by which Sodium acetyl sulphate affects biological systems, particularly its effects on membrane structure and function. Additionally, there is interest in exploring the potential therapeutic applications of Sodium acetyl sulphate, particularly in the treatment of microbial infections and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Sodium acetyl sulphate has numerous applications in scientific research, particularly in the field of biochemistry and molecular biology. It is commonly used as a reagent for the determination of proteins and nucleic acids. Sodium acetyl sulphate is also used in the synthesis of various organic compounds and in the preparation of buffers and solutions.
Eigenschaften
CAS-Nummer |
19201-24-2 |
|---|---|
Produktname |
Sodium acetyl sulphate |
Molekularformel |
C2H3NaO5S |
Molekulargewicht |
162.1 g/mol |
IUPAC-Name |
sodium;acetyl sulfate |
InChI |
InChI=1S/C2H4O5S.Na/c1-2(3)7-8(4,5)6;/h1H3,(H,4,5,6);/q;+1/p-1 |
InChI-Schlüssel |
VCLVUNFJTOOMIR-UHFFFAOYSA-M |
Isomerische SMILES |
CC(=O)OS(=O)(=O)[O-].[Na+] |
SMILES |
CC(=O)OS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CC(=O)OS(=O)(=O)[O-].[Na+] |
Andere CAS-Nummern |
19201-24-2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


